molecular formula C18H13N5 B255757 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Numéro de catalogue B255757
Poids moléculaire: 299.3 g/mol
Clé InChI: LNWABEAQVRQKQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the growth and survival of cancer cells.

Mécanisme D'action

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile targets the TCA cycle, which is a series of enzymatic reactions that occur in the mitochondria of cells and is essential for the production of ATP, the energy currency of the cell. Cancer cells have an altered metabolism that relies heavily on the TCA cycle for energy production, making it an attractive target for anticancer therapy. 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile disrupts the TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are crucial for the cycle to function properly. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in cancer cell death.
Biochemical and physiological effects:
11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cancer cell proliferation and migration, and enhances the effectiveness of other anticancer agents such as gemcitabine and cisplatin. In addition, 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is that it selectively targets cancer cells while sparing normal cells, which reduces the risk of toxicity. It has also been shown to enhance the effectiveness of other anticancer agents, which may lead to better treatment outcomes. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different types of cancer. In addition, more research is needed to determine the optimal dosage and treatment schedule.

Orientations Futures

There are several future directions for research on 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. One area of interest is the development of combination therapies that include 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile and other anticancer agents. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. Additionally, more research is needed to understand the mechanism of action and the optimal dosage and treatment schedule for 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile. Finally, clinical trials are needed to determine the safety and efficacy of 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile in humans.

Méthodes De Synthèse

The synthesis of 11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile involves a multi-step process that includes the reaction of 2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile with imidazole in the presence of a catalyst. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile has been extensively studied for its anticancer properties in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and lung cancer. It has been shown to selectively target cancer cells while sparing normal cells, which makes it a promising candidate for cancer therapy.

Propriétés

Nom du produit

11-(1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Formule moléculaire

C18H13N5

Poids moléculaire

299.3 g/mol

Nom IUPAC

16-imidazol-1-yl-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile

InChI

InChI=1S/C18H13N5/c19-10-14-12-4-3-5-13(12)18(22-9-8-20-11-22)23-16-7-2-1-6-15(16)21-17(14)23/h1-2,6-9,11H,3-5H2

Clé InChI

LNWABEAQVRQKQT-UHFFFAOYSA-N

SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5C=CN=C5)C#N

SMILES canonique

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5C=CN=C5)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.